molecular formula C8H11N3O4 B14005215 Butyl 4-nitro-1h-imidazole-5-carboxylate CAS No. 37447-02-2

Butyl 4-nitro-1h-imidazole-5-carboxylate

Cat. No.: B14005215
CAS No.: 37447-02-2
M. Wt: 213.19 g/mol
InChI Key: LDEWSJIDXUGIES-UHFFFAOYSA-N
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Description

Butyl 4-nitro-1h-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group, a nitro group, and a carboxylate group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-nitro-1h-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles under mild conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs scalable and eco-friendly methods. For instance, the use of Amberlyst-70 as a heterogeneous catalyst offers a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-nitro-1h-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Butyl 4-nitro-1h-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-nitro-1h-imidazole-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

37447-02-2

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

butyl 5-nitro-1H-imidazole-4-carboxylate

InChI

InChI=1S/C8H11N3O4/c1-2-3-4-15-8(12)6-7(11(13)14)10-5-9-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

LDEWSJIDXUGIES-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

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